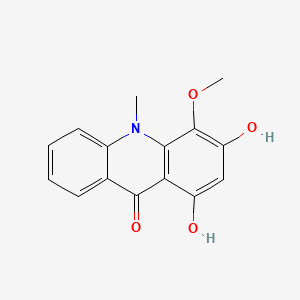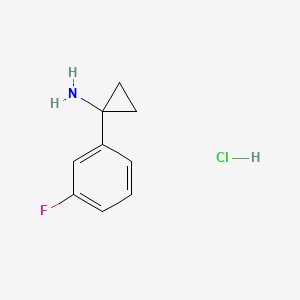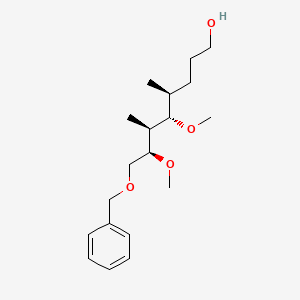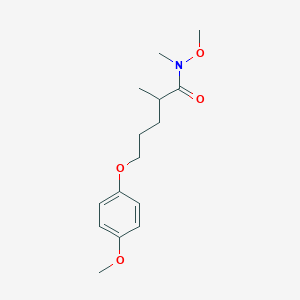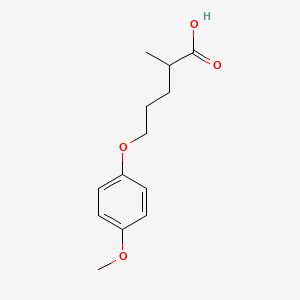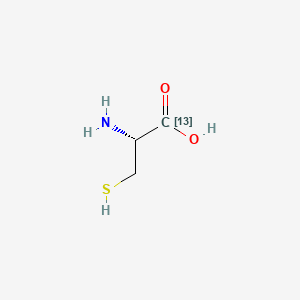![molecular formula C33H29N3O5 B566215 N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester CAS No. 1003316-11-7](/img/structure/B566215.png)
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester
概要
説明
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a complex organic compound known for its unique structural properties. This compound features a combination of isoindole, benzoyl, biphenyl, and carbamic acid ester groups, making it a subject of interest in various fields of scientific research.
科学的研究の応用
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
Target of Action
A similar compound was found to interact with theKeap1 kelch domain . Keap1 is a substrate adaptor protein for a Cul3-dependent E3 ubiquitin ligase complex, which plays a crucial role in the cellular response to oxidative stress .
Biochemical Pathways
Given its potential interaction with keap1, it may influence theNrf2-Keap1 signaling pathway , which is involved in the cellular response to oxidative stress .
Result of Action
If it does modulate the nrf2-keap1 signaling pathway, it could potentially influence cellular responses to oxidative stress, affecting the expression of antioxidant proteins and detoxifying enzymes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester remain largely unexplored. The compound’s structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
Given its complex structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is no available data on the effects of different dosages of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester in animal models .
Metabolic Pathways
The metabolic pathways involving N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester are not documented in the current literature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester typically involves multiple steps. The process begins with the preparation of the isoindole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The biphenyl group is then attached via a Suzuki coupling reaction. Finally, the carbamic acid tert-butyl ester is formed through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
- tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
Uniqueness
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
tert-butyl N-[2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl]amino]-4-phenylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-33(2,3)41-32(40)35-27-18-17-24(22-9-5-4-6-10-22)19-28(27)34-29(37)23-15-13-21(14-16-23)20-36-30(38)25-11-7-8-12-26(25)31(36)39/h4-19H,20H2,1-3H3,(H,34,37)(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCPZHBYLRWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
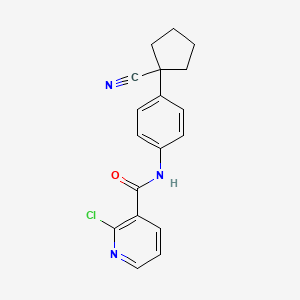
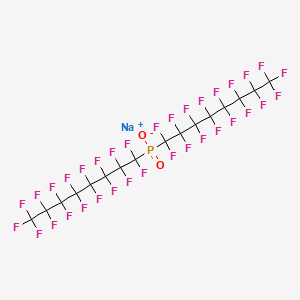



![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)
